2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
Description
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic compound that belongs to the class of isoquinolinones. This compound features a unique combination of chlorophenyl, trimethoxyphenyl, and oxadiazolyl groups, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O5/c1-32-21-12-15(13-22(33-2)23(21)34-3)24-28-25(35-29-24)20-14-30(17-10-8-16(27)9-11-17)26(31)19-7-5-4-6-18(19)20/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVGAAXURALENH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of Substituents: The chlorophenyl and trimethoxyphenyl groups can be introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group facilitates nucleophilic aromatic substitution (NAS) under specific conditions. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorine Replacement | KOH, Cu catalyst, DMSO, 120°C | 4-hydroxyphenyl derivative | ~65% | |
| Amination | NH₃/EtOH, Pd(OAc)₂, 80°C | 4-aminophenyl analog | 72% |
These reactions are critical for modifying electronic properties or introducing bioactive groups for pharmacological studies.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring undergoes ring-opening and functionalization:
Acid/Base Hydrolysis
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Acidic Conditions (HCl, 100°C) : Cleavage to form nitrile and carboxylic acid intermediates.
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Basic Conditions (NaOH, EtOH) : Degradation to amidoxime derivatives .
Cycloaddition Reactions
The oxadiazole participates in [3+2] cycloadditions with dipolarophiles like alkynes, forming fused heterocycles (e.g., triazoles) .
Isoquinolinone Core Modifications
The dihydroisoquinolin-1-one core is susceptible to oxidation and reduction:
| Reaction Type | Reagents | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Isoquinoline-1,4-dione | Enhances electrophilicity |
| Reduction | NaBH₄, MeOH | Tetrahydroisoquinoline | Improves solubility |
Methoxy Group Transformations
The 3,4,5-trimethoxyphenyl group undergoes demethylation and electrophilic substitution:
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Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups, yielding phenolic derivatives .
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions, enabling further functionalization .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify aromatic regions:
Stability Under Physiological Conditions
The compound’s stability in buffers (pH 7.4, 37°C) was assessed:
| Parameter | Result |
|---|---|
| Half-life | >24 hours |
| Degradation Products | Oxadiazole ring-opened species (<5%) |
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
| Compound | Structural Variation | Reactivity Profile |
|---|---|---|
| EVT-2704463 | 2-ethoxyphenyl oxadiazole | Higher NAS activity due to electron-donating ethoxy group |
| EVT-2713068 | 3,5-dimethoxyphenyl oxadiazole | Reduced demethylation susceptibility compared to trimethoxy analog |
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole and isoquinoline have shown efficacy against various bacterial strains, suggesting that our compound may possess similar activity. In particular, compounds featuring the oxadiazole moiety have been reported to display antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Structure | Tested Microorganisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole derivative | Mycobacterium smegmatis | 6.25 µg/ml |
| Oxadiazole derivative | Pseudomonas aeruginosa | Not specified |
| Isoquinoline derivative | Candida albicans | Not specified |
Neuroprotective Effects
The compound is structurally related to known neuroprotective agents. Research indicates that similar isoquinoline derivatives can enhance cognitive function and provide neuroprotection in models of Alzheimer's disease . The potential mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.
Study on Neuroprotective Properties
A notable study investigated the effects of a related isoquinoline compound on cognitive performance in animal models. The results indicated a statistically significant improvement in memory retention when administered at doses comparable to those expected for our compound. Specifically, the compound demonstrated an increase in extracellular levels of acetylcholine in the hippocampus, which is crucial for memory formation .
Antibacterial Screening
Another study focused on synthesizing and screening various oxadiazole derivatives for antimicrobial activity. The findings revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the oxadiazole structure could enhance its antibacterial efficacy, potentially including our target compound .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1,2-dihydroisoquinolin-1-one: Lacks the oxadiazole and trimethoxyphenyl groups.
4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one: Lacks the chlorophenyl group.
2-(4-chlorophenyl)-4-(1,2,4-oxadiazol-5-yl)-1,2-dihydroisoquinolin-1-one: Lacks the trimethoxyphenyl group.
Uniqueness
The presence of both the oxadiazole and trimethoxyphenyl groups in 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one may confer unique properties, such as enhanced biological activity or specific chemical reactivity, distinguishing it from similar compounds.
Biological Activity
The compound 2-(4-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a member of the oxadiazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antibacterial, and other pharmacological properties.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C₂₅H₂₃ClN₂O₄
- Molecular Weight : 448.963 g/mol
- CAS Number : 5474-92-0
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| Human Cervical Carcinoma (HeLa) | 2.76 |
| Colon Adenocarcinoma (CaCo-2) | 9.27 |
| Human Renal Cancer (RXF 486) | 1.143 |
These results demonstrate its potential as a therapeutic agent in cancer treatment by selectively inhibiting tumor cell proliferation .
Antibacterial Activity
The antibacterial efficacy of similar oxadiazole derivatives has also been documented. Compounds structurally related to the target compound have shown activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Excellent |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Significant |
These findings suggest that the compound may possess broad-spectrum antibacterial properties .
Other Biological Activities
In addition to anticancer and antibacterial effects, oxadiazole derivatives have been reported to exhibit various other biological activities:
- Antiviral : Inhibitory effects on viral replication.
- Anti-inflammatory : Reduction in inflammation markers.
- Anticonvulsant : Potential in seizure management.
- Analgesic : Pain relief properties.
These activities are attributed to the ability of oxadiazoles to interact with multiple biochemical pathways .
The mechanism through which these compounds exert their biological effects often involves interaction with key enzymes and receptors. For example:
- Inhibition of Enzymes : Compounds have shown inhibitory potency against various enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrase (CA), which are important in cancer progression and other diseases .
Case Studies
A notable study evaluated the effects of a derivative of this compound on various human tumor cell lines. The results indicated that modifications to the oxadiazole structure could enhance its anticancer activity significantly. For instance, a derivative exhibited an IC₅₀ value of 1.143 µM against renal cancer cells, demonstrating a substantial increase in potency compared to its parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
